3x Higher Peak Plasma Concentration of DHA from Monodocosahexaenoin vs. Ethyl Ester Formulation
Monodocosahexaenoin (MAG-DHA) demonstrates markedly superior bioavailability compared to the commonly used ethyl ester (EE) form of DHA. A randomized, double-blind, crossover clinical trial in humans showed that after a single oral dose, the MAG formulation led to a peak plasma concentration of DHA that was 2.5 times higher than that achieved with the EE formulation [1]. Over the 24-hour absorption phase, the average plasma concentration of n-3 fatty acids was 3–5 times higher when delivered in the MAG form [1].
| Evidence Dimension | Peak Plasma DHA Concentration |
|---|---|
| Target Compound Data | Not specified (but relative difference reported) |
| Comparator Or Baseline | Ethyl Ester (EE) DHA |
| Quantified Difference | 2.5x higher peak plasma DHA; 3–5x higher average plasma n-3 FA concentration over 24h |
| Conditions | Human randomized controlled trial; single oral 3g dose; n-3 FA plasma concentration in total lipids over 24h. |
Why This Matters
This quantifiable, substantial increase in bioavailability directly translates to more efficient DHA delivery, a critical selection criterion for research requiring robust in vivo DHA tissue enrichment.
- [1] Chevalier, L., Vachon, A., & Plourde, M. (2020). Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial. *European Journal of Clinical Nutrition*. View Source
